molecular formula C12H8N2 B11824324 3-Quinolin-8-ylprop-2-enenitrile

3-Quinolin-8-ylprop-2-enenitrile

Cat. No.: B11824324
M. Wt: 180.20 g/mol
InChI Key: VOGVEZANNHPZEJ-UHFFFAOYSA-N
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Description

3-(quinolin-8-yl)prop-2-enenitrile is a chemical compound belonging to the family of quinoline derivatives. It is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-8-yl)prop-2-enenitrile typically involves the reaction of quinoline derivatives with propenenitrile under specific conditions. One common method includes the use of nucleophilic substitution reactions, where quinoline is reacted with propenenitrile in the presence of a base such as potassium hydroxide (KOH) and water . The reaction is carried out at temperatures ranging from 0 to 25°C, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(quinolin-8-yl)prop-2-enenitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-8-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Bases like potassium hydroxide (KOH) and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(quinolin-8-yl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(quinolin-8-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, its nitrile group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function and contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    3-(quinolin-3-yl)-1-phenylprop-2-en-1-one: Known for its anti-tubercular activity.

    3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Exhibits potent anticancer activity.

Uniqueness

3-(quinolin-8-yl)prop-2-enenitrile stands out due to its unique combination of a quinoline ring and a propenenitrile group, which imparts a distinct set of chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-quinolin-8-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGVEZANNHPZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC#N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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